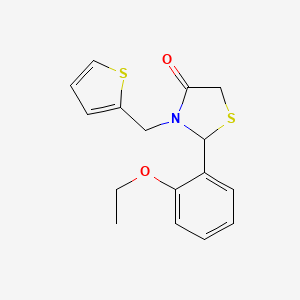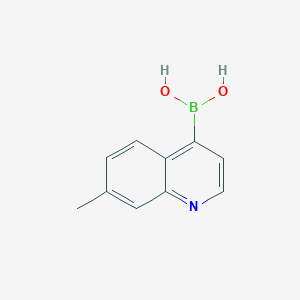
1-(4-bromo-2-benzofuranyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by a bromine atom attached to the benzofuran ring, has garnered interest in various scientific fields due to its unique structural and functional attributes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-benzofuranyl)Ethanone typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring . The subsequent acetylation step involves the reaction of the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted benzofuran derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activities, disrupting cellular processes, or inducing oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
1-(7-Bromobenzofuran-2-yl)Ethanone: Another brominated benzofuran derivative with similar structural features.
2-Acetyl-7-bromobenzofuran: A compound with a bromine atom at a different position on the benzofuran ring.
Uniqueness: 1-(4-Bromo-2-benzofuranyl)Ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
1-(4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
Clé InChI |
KYRHRWVLIIQUFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)


![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
